

Lentztrehalose C: A Technical Guide to Solubility and Stability in Solution

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Compound of Interest

Compound Name: Lentztrehalose C

Cat. No.: B10855774

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Abstract

Lentztrehalose C, a novel trehalose analogue, has garnered significant interest for its potential as a therapeutic agent, primarily due to its role as an autophagy inducer.^[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of **Lentztrehalose C** in solution. While specific quantitative data for **Lentztrehalose C** is emerging, this document compiles available information on closely related analogues and the parent compound, trehalose, to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for determining these critical parameters and visualizes the known signaling pathway associated with its mechanism of action.

Solubility Profile

Precise quantitative solubility data for **Lentztrehalose C** in various solvents is not yet widely published. However, based on the known solubility of its analogues and the parent molecule, trehalose, a qualitative and predictive assessment can be made.

Qualitative Solubility of Lentztrehalose Analogues

Lentztrehalose B, a closely related analogue to **Lentztrehalose C**, has been reported to be soluble in several common laboratory solvents. This provides a strong indication of the expected solubility profile for **Lentztrehalose C**.

Solvent	Solubility	Reference
Water	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Methanol	Soluble	[2]

Quantitative Solubility of Trehalose

The solubility of trehalose, the parent disaccharide of **Lentztrehalose C**, is well-documented and serves as a useful benchmark. The following table summarizes the aqueous solubility of trehalose at various temperatures.

Temperature (°C)	Solubility (g/100g solution)
10	42.3
20	46.6
30	52.3
40	59.7

Data sourced from a study on the water activity and solubility of trehalose.[3]

Stability in Solution

The stability of a drug candidate in solution is a critical factor for its formulation, storage, and ultimately, its therapeutic efficacy. The stability of **Lentztrehalose C** is primarily discussed in the context of its resistance to enzymatic degradation.

Enzymatic Stability

A key advantage of **Lentztrehalose C** and its analogues is their enhanced stability against enzymatic hydrolysis compared to trehalose.[1][4] Trehalose is readily degraded by the enzyme trehalase, which is present in the intestines and kidneys, leading to low bioavailability.[1] In contrast, Lentztrehaloses A, B, and C are only minimally hydrolyzed by mammalian trehalase.[1][5] This enzymatic stability contributes to their improved pharmacokinetic profiles.[4]

Studies have shown that while seven out of twelve tested microbial species and two cancer cell lines could digest trehalose, no significant digestion of lentztrehaloses was observed in any of them.[4] When administered orally to mice, lentztrehaloses were detected in the blood at significant levels over several hours, unlike trehalose which was not clearly detected.[4]

Physicochemical Stability (pH, Temperature, Light)

Specific studies detailing the stability of **Lentztrehalose C** under various pH, temperature, and light conditions are not yet available in the public domain. However, trehalose itself is known for its broad pH stability.[6] It is anticipated that **Lentztrehalose C** will exhibit similar or enhanced stability due to its structural modifications. To rigorously determine these parameters, standardized stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH), should be followed.

Experimental Protocols

For researchers seeking to determine the precise solubility and stability of **Lentztrehalose C**, the following established methodologies are recommended.

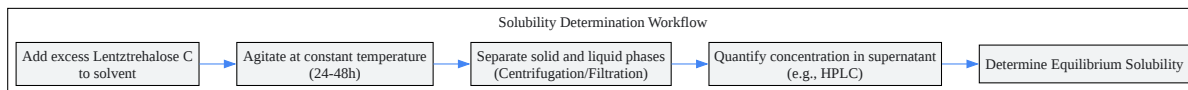
Solubility Determination: Shake-Flask Method

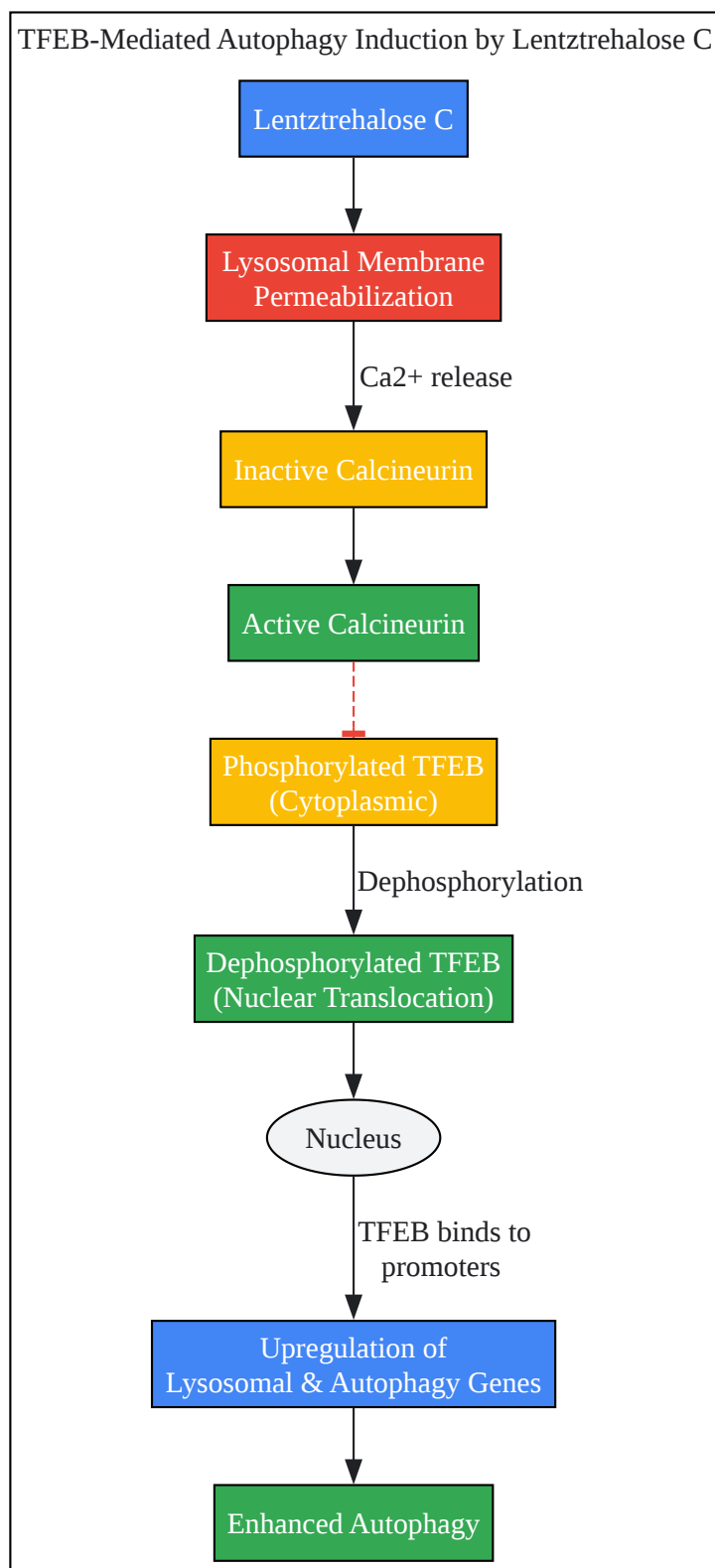
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Protocol:

- Preparation: Add an excess amount of **Lentztrehalose C** to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container. The excess solid is necessary to ensure that a saturated solution is formed.

- **Equilibration:** Agitate the suspension at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^[7]
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.^[7] Care must be taken to avoid any solid particles carrying over into the liquid phase.
- **Quantification:** Accurately measure the concentration of **Lentztrehalose C** in the clear supernatant. This can be done using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector for sugars).
- **Calculation:** The solubility is then expressed in terms of mass per volume (e.g., mg/mL or g/L).





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